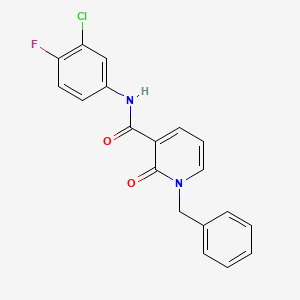
3-Bromo-2,5,6-trifluorophenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,5,6-trifluorophenylacetic acid is a chemical compound with the molecular formula C8H4BrF3O2 . It is a mono-constituent substance .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2,5,6-trifluorophenylacetic acid has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Wissenschaftliche Forschungsanwendungen
Ligand Design and Functionalization
3-Bromo-2,5,6-trifluorophenylacetic acid derivatives are utilized in the design of specialized ligands. For instance, ligands bearing bromo-bipyridine pendant arms have applications in constructing preorganized structures useful in bio-labelling and chemical synthesis. These ligands can be further functionalized for potential labeling of biological materials, aiding in the rational design of ligands with specific properties (Charbonnière, Weibel, & Ziessel, 2002).
Synthesis of Bioactive Molecules
The compound plays a role in the synthesis of bioactive molecules. It has been effectively used as an indirect trifluoromethylation reagent to construct bioactive skeletons like the 3-trifluoromethyl isocoumarin skeleton. Such applications are significant in the creation of new molecules with potential therapeutic applications (Zhou et al., 2020).
Pharmaceutical Compound Synthesis
In pharmaceutical research, derivatives of 3-Bromo-2,5,6-trifluorophenylacetic acid are synthesized for their potential anti-inflammatory and analgesic properties. These derivatives have shown promising results in various pharmacological evaluations, indicating their potential as therapeutic agents (Walsh et al., 1984).
Radiopharmaceutical Applications
The compound is used in the synthesis of radiopharmaceuticals. One notable example is its use in preparing 3H-labelled 5-HT3 antagonists, which have anti-emetic properties. The specific labeling sites ensure high specific activity of the final product, crucial in medical imaging and diagnostic procedures (Gong & Parnes, 1996).
Analytical Chemistry
In analytical chemistry, derivatives of this compound are used in the derivatization of carboxylic acids for spectrophotometric detection in high-performance liquid chromatography. This application is important for the accurate and efficient analysis of complex chemical samples (Ingalls, Minkler, Hoppel, & Nordlander, 1984).
Fluorinated Amino Acids Synthesis
The compound is instrumental in the synthesis of fluorinated amino acids. Its use in palladium-catalyzed cross-coupling reactions facilitates the production of trifluoromethylated and difluoromethylated amino acids. These have applications in peptide/protein-based chemical biology and medicinal chemistry (Lou et al., 2019).
Safety and Hazards
The safety data sheet for 4-Bromo-2,3,6-trifluorophenylacetic acid, a similar compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, or spray, and to use only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it may be involved in pathways related to carbon–carbon bond formation.
Result of Action
Based on its potential use in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon–carbon bonds.
Eigenschaften
IUPAC Name |
2-(3-bromo-2,5,6-trifluorophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-4-2-5(10)8(12)3(7(4)11)1-6(13)14/h2H,1H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMCDTNWQPFPOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)CC(=O)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,5,6-trifluorophenylacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B2401045.png)

![methyl 2-((Z)-6-bromo-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2401051.png)

![3-[Butyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2401053.png)
![N-(4-chlorophenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2401054.png)



![N-isopropyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2401062.png)



